

An In-depth Technical Guide to the Post-Translational Modifications of Ovalbumin

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Compound of Interest

Compound Name:	Ovalbumins
CAS No.:	9006-59-1
Cat. No.:	B3043678

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin, the primary protein constituent of egg white, serves as a cornerstone model protein in various fields of biological research, including immunology, protein chemistry, and drug delivery. Its abundance, well-characterized primary structure, and propensity for post-translational modifications (PTMs) make it an invaluable tool for studying fundamental cellular processes and for development as a carrier for therapeutic agents. This technical guide provides a comprehensive overview of the major PTMs of chicken ovalbumin, detailing their chemical nature, sites of modification, and functional implications. Furthermore, it offers detailed experimental protocols for the characterization of these modifications and visualizes key processes and workflows.

Core Post-Translational Modifications of Ovalbumin

Ovalbumin undergoes several key PTMs that contribute to its structural heterogeneity and functional diversity. The most prominent of these are phosphorylation, glycosylation, and N-terminal acetylation.

Phosphorylation

Ovalbumin is a phosphoprotein, with phosphorylation occurring primarily on serine residues. This modification introduces a negative charge, influencing the protein's conformation, stability, and interactions.

Sites of Phosphorylation: The two major phosphorylation sites in chicken ovalbumin are:

- Serine 68 (S68)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Serine 344 (S344)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The differential phosphorylation at these sites gives rise to three distinct isoforms of ovalbumin, designated A1, A2, and A3, which can be separated by electrophoresis.[\[1\]](#)

Quantitative Analysis of Phosphoproteoforms: The relative abundance of these phosphofoms has been determined using high-resolution native mass spectrometry.

Phosphoproteoform	Number of Phosphate Groups	Relative Abundance (%)
A1	2	~77.3
A2	1	~21.6
A3	0	~1.1

Table 1: Relative abundance of ovalbumin phosphoproteoforms as determined by native mass spectrometry.

Glycosylation

Ovalbumin is a glycoprotein, featuring a single, highly heterogeneous N-linked glycan chain. This carbohydrate moiety plays a crucial role in protein folding, secretion, and stability.

Site of Glycosylation: The primary site of N-linked glycosylation is:

- Asparagine 292 (N292)[\[1\]](#)[\[3\]](#)[\[4\]](#)

A second potential N-glycosylation site at Asparagine 311 (N311) has been identified. However, this site is typically unoccupied in mature ovalbumin found in egg white. A di-glycosylated form is expressed transiently in the hen oviduct but is converted to the mono-glycosylated form by the action of a peptide:N-glycanase (PNGase) as a quality control mechanism.

Glycan Heterogeneity: The glycan attached at N292 is highly variable, consisting of a complex mixture of high-mannose, hybrid, and complex-type oligosaccharides. High-resolution mass spectrometry has identified at least 45 different glycan compositions attached to ovalbumin. This heterogeneity is a significant contributor to the overall micro-heterogeneity of the ovalbumin protein.

A detailed breakdown of all 45 identified glycan structures and their relative abundances is beyond the scope of this guide. However, researchers are encouraged to consult the primary literature for this comprehensive data.

N-terminal Acetylation

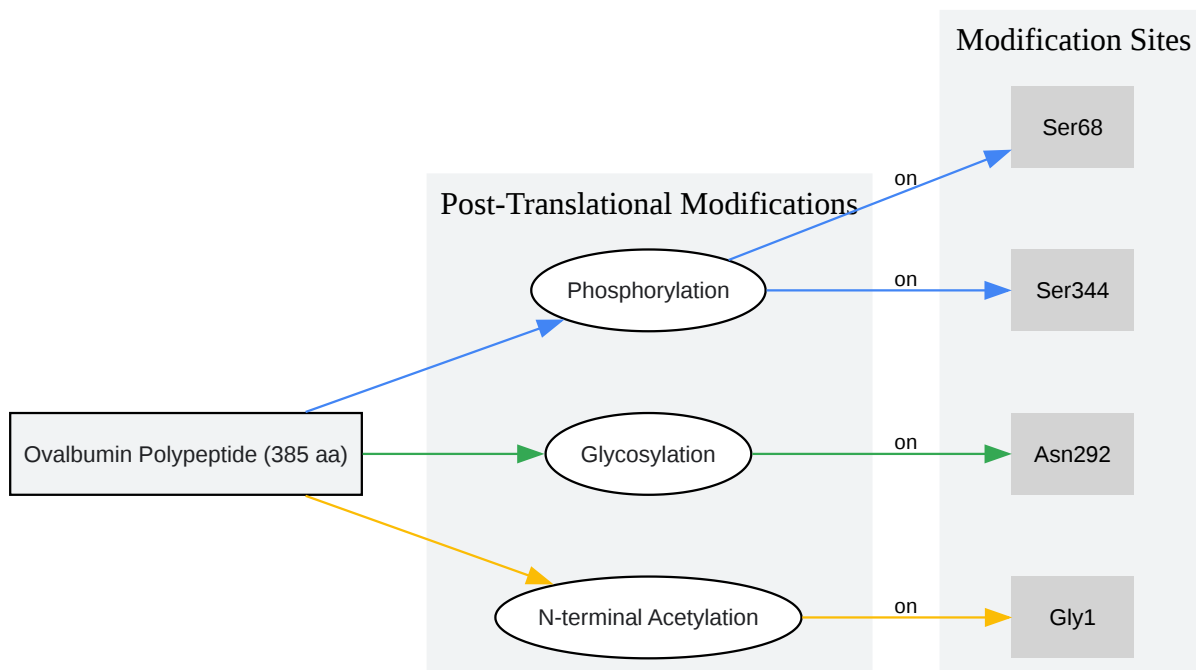
The N-terminus of ovalbumin is post-translationally modified by the addition of an acetyl group.

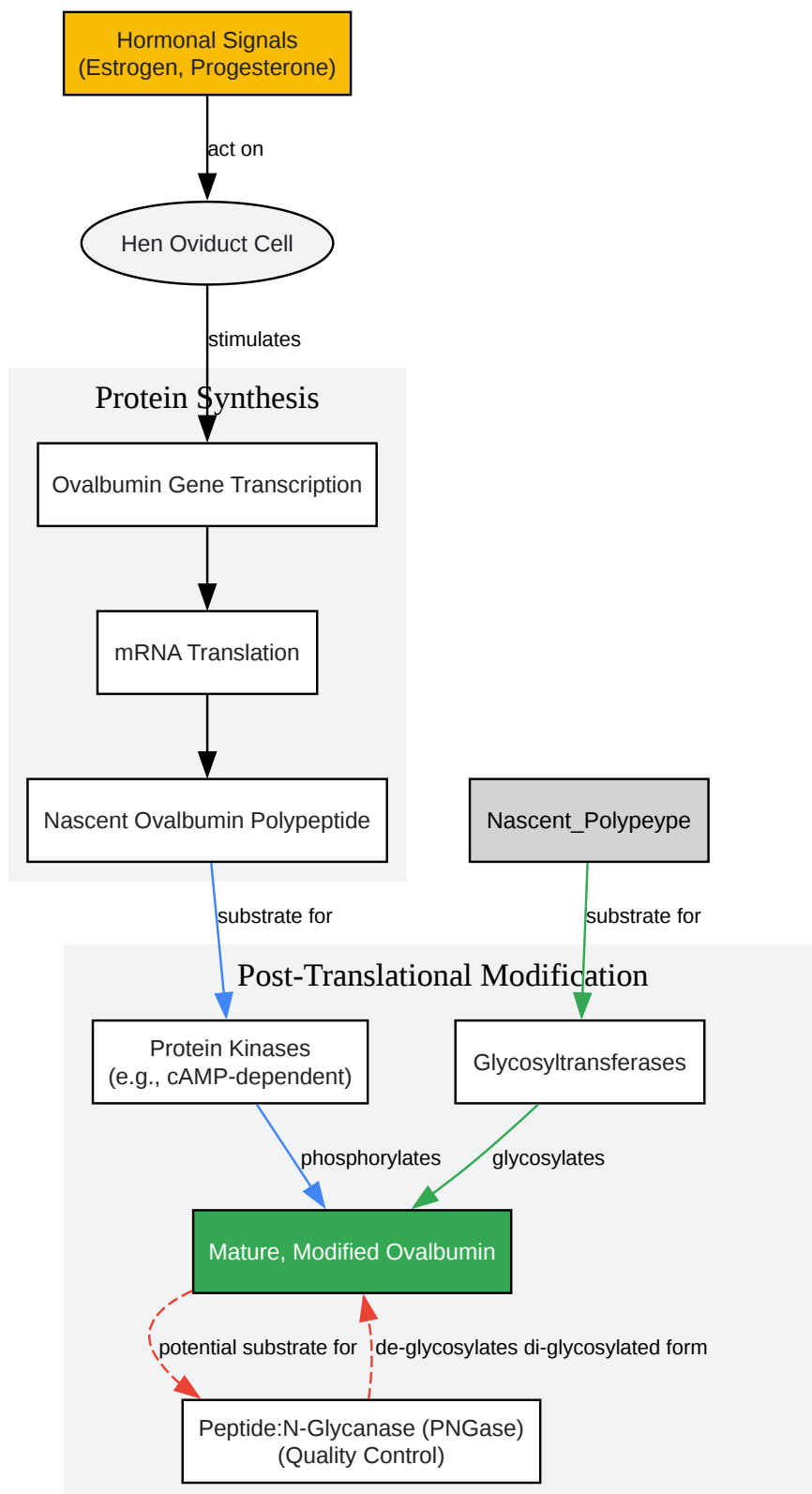
Site of Acetylation:

- Glycine 1 (G1)[\[1\]](#)[\[3\]](#)[\[4\]](#)

This modification is nearly ubiquitous, with a very small percentage of ovalbumin (<7%) reported to lack N-terminal acetylation.[\[5\]](#)

Diagram of Ovalbumin Post-Translational Modifications





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